molecular formula C17H18N2O B12904480 1-(1-(Pyridin-4-yl)butyl)-1H-indol-5-ol CAS No. 141101-98-6

1-(1-(Pyridin-4-yl)butyl)-1H-indol-5-ol

Cat. No.: B12904480
CAS No.: 141101-98-6
M. Wt: 266.34 g/mol
InChI Key: DLGOBDHCLPHUCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(Pyridin-4-yl)butyl)-1H-indol-5-ol is a compound that belongs to the class of organic compounds known as indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This compound features a pyridine ring attached to a butyl chain, which is further connected to an indole ring with a hydroxyl group at the 5-position.

Preparation Methods

The synthesis of 1-(1-(Pyridin-4-yl)butyl)-1H-indol-5-ol can be achieved through various synthetic routes. One common method involves the reaction of 4-pyridylbutylamine with indole-5-carboxaldehyde under acidic conditions to form the desired product. The reaction typically proceeds through a condensation reaction followed by reduction. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-(1-(Pyridin-4-yl)butyl)-1H-indol-5-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group at the 5-position can be oxidized to form a ketone or carboxylic acid.

    Reduction: The pyridine ring can be reduced to form a piperidine ring.

    Substitution: The hydrogen atoms on the indole ring can be substituted with various functional groups such as halogens, alkyl groups, or nitro groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-(Pyridin-4-yl)butyl)-1H-indol-5-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study biological processes involving indole derivatives.

    Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(1-(Pyridin-4-yl)butyl)-1H-indol-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to induce apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context.

Comparison with Similar Compounds

1-(1-(Pyridin-4-yl)butyl)-1H-indol-5-ol can be compared with other similar compounds such as:

    1-(1-(Pyridin-4-yl)ethyl)-1H-indol-5-ol: This compound has a shorter alkyl chain, which may affect its biological activity and solubility.

    1-(1-(Pyridin-3-yl)butyl)-1H-indol-5-ol: The position of the pyridine ring is different, which can influence its binding affinity to molecular targets.

    1-(1-(Pyridin-4-yl)butyl)-1H-indol-3-ol: The hydroxyl group is at a different position on the indole ring, potentially altering its reactivity and biological effects.

Properties

CAS No.

141101-98-6

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

1-(1-pyridin-4-ylbutyl)indol-5-ol

InChI

InChI=1S/C17H18N2O/c1-2-3-16(13-6-9-18-10-7-13)19-11-8-14-12-15(20)4-5-17(14)19/h4-12,16,20H,2-3H2,1H3

InChI Key

DLGOBDHCLPHUCO-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=NC=C1)N2C=CC3=C2C=CC(=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.